6-Bromo-4-(6-fluoropyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile
CAS No.:
Cat. No.: VC13767822
Molecular Formula: C13H6BrFN4
Molecular Weight: 317.12 g/mol
* For research use only. Not for human or veterinary use.
![6-Bromo-4-(6-fluoropyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile -](/images/structure/VC13767822.png)
Specification
Molecular Formula | C13H6BrFN4 |
---|---|
Molecular Weight | 317.12 g/mol |
IUPAC Name | 6-bromo-4-(6-fluoropyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile |
Standard InChI | InChI=1S/C13H6BrFN4/c14-10-3-11(8-1-2-12(15)17-5-8)13-9(4-16)6-18-19(13)7-10/h1-3,5-7H |
Standard InChI Key | XSMKXVGNAKMLEQ-UHFFFAOYSA-N |
SMILES | C1=CC(=NC=C1C2=CC(=CN3C2=C(C=N3)C#N)Br)F |
Canonical SMILES | C1=CC(=NC=C1C2=CC(=CN3C2=C(C=N3)C#N)Br)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
6-Bromo-4-(6-fluoropyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile belongs to the pyrazolopyridine family, characterized by a fused bicyclic system. The pyrazolo[1,5-a]pyridine core is substituted at the 4-position with a 6-fluoropyridin-3-yl group and at the 6-position with bromine, while a nitrile group occupies the 3-position . This arrangement confers unique electronic and steric properties critical for its reactivity in subsequent synthetic steps.
Table 1: Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₃H₆BrFN₄ |
Molecular Weight | 317.12 g/mol |
CAS Number | 2222756-24-1 |
Appearance | White to off-white solid |
Storage Conditions | 2–8°C |
Purity (NMR) | ≥98.0% |
The compound’s stability under refrigeration and high purity make it suitable for precision-dependent pharmaceutical applications .
Synthetic Methodologies
Patent-Optimized Synthesis
The synthesis of 6-bromo-4-(6-fluoropyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile has been refined through the route described in patent CN113321668A . This method circumvents inefficiencies in earlier approaches by strategically introducing the 6-fluoropyridinyl group before forming the pyrazolo[1,5-a]pyridine ring, enhancing both reaction efficiency and selectivity.
Key Reaction Steps:
-
Suzuki Coupling: 3-Bromo-5-alkoxypyridine reacts with 2-fluoropyridine-5-boronic acid pinacol ester under palladium catalysis (e.g., Pd(PPh₃)₄) to form 6'-fluoro-5-alkoxy-3,3'-bipyridine .
-
Cyclization: The bipyridine intermediate undergoes cyclization with ethyl propiolate, followed by ester hydrolysis and Vilsmeier-Haack formylation to yield the aldehyde derivative.
-
Nitrile Formation: Oximation of the aldehyde with hydroxylamine sulfonic acid, followed by dehydration using acetic anhydride, produces the target nitrile .
Table 2: Comparative Synthesis Metrics
Analytical Characterization
Spectroscopic Validation
The compound’s structure is confirmed through ¹H NMR and LCMS analyses. The ¹H NMR spectrum exhibits characteristic peaks for the pyrazolopyridine core (δ 8.2–8.5 ppm for aromatic protons) and the fluoropyridinyl moiety (δ 7.9–8.1 ppm) . LCMS data show a molecular ion peak at m/z 317.12, consistent with the molecular weight .
Pharmaceutical Applications
Role in Serpatatinib Synthesis
6-Bromo-4-(6-fluoropyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile serves as a pivotal intermediate in the synthesis of serpatatinib, a kinase inhibitor under investigation for oncology applications . The compound’s bromine atom undergoes Suzuki-Miyaura cross-coupling with bicyclic amines, while the nitrile group stabilizes the intermediate during subsequent functionalization .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume